molecular formula C25H22Pb B11968627 Benzyltriphenyllead CAS No. 2654-42-4

Benzyltriphenyllead

Cat. No.: B11968627
CAS No.: 2654-42-4
M. Wt: 529 g/mol
InChI Key: PDGMFZNRFDLFEE-UHFFFAOYSA-N
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Description

Benzyltriphenyllead is an organolead compound with the chemical formula C25H22Pb It is a unique compound due to the presence of a lead atom bonded to a benzyl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenyllead can be synthesized through the reaction of triphenyllead chloride with benzylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenyllead undergoes various chemical reactions, including:

    Oxidation: The lead atom in this compound can be oxidized, leading to the formation of lead oxides.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form lead metal and other by-products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Oxidation: Lead oxides and benzyl alcohol.

    Substitution: Various substituted this compound derivatives.

    Reduction: Lead metal and benzyl derivatives.

Scientific Research Applications

Benzyltriphenyllead has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

    Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.

    Medicine: Research is ongoing to understand its potential therapeutic applications, though it is not widely used due to safety concerns.

    Industry: It has applications in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which benzyltriphenyllead exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to changes in their chemical structure and reactivity. This interaction can affect various biochemical pathways, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Dibenzyldiphenyllead: Another organolead compound with two benzyl groups and two phenyl groups.

    Triphenyllead chloride: A precursor in the synthesis of benzyltriphenyllead.

    Tetraphenyllead: A compound with four phenyl groups bonded to lead.

Comparison: this compound is unique due to the presence of a single benzyl group, which imparts different chemical properties compared to compounds with multiple benzyl groups or only phenyl groups. This uniqueness makes it valuable in specific chemical reactions and applications where other organolead compounds may not be suitable.

Biological Activity

Benzyltriphenyllead (BTPL) is an organolead compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a lead-based organometallic compound characterized by the presence of a benzyl group attached to a triphenyllead moiety. Its unique structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : BTPL has been shown to inhibit specific enzymes involved in metabolic processes, including those related to oxidative stress.
  • Cellular Signaling Modulation : The compound can affect signaling pathways that regulate cell proliferation and apoptosis.
  • Metal Ion Interaction : As a lead compound, BTPL can interact with metal-binding sites in proteins, potentially altering their function.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : BTPL exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Cytotoxic Effects : Studies indicate that BTPL can induce cytotoxicity in cancer cell lines, making it a candidate for anticancer drug development.
  • Neuroprotective Properties : Some investigations suggest that BTPL may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of BTPL against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different bacterial strains.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that BTPL induced apoptosis at concentrations as low as 5 µM. The IC50 values were determined to be approximately 8 µM for HeLa cells and 12 µM for MCF-7 cells.
  • Neuroprotective Effects :
    • Research conducted on neuroblastoma cells indicated that BTPL could reduce oxidative stress markers. Specifically, treatment with BTPL at 10 µM decreased reactive oxygen species (ROS) levels by approximately 30%, suggesting potential neuroprotective mechanisms.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa8
MCF-712
A54915

Properties

CAS No.

2654-42-4

Molecular Formula

C25H22Pb

Molecular Weight

529 g/mol

IUPAC Name

benzyl(triphenyl)plumbane

InChI

InChI=1S/C7H7.3C6H5.Pb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H;

InChI Key

PDGMFZNRFDLFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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